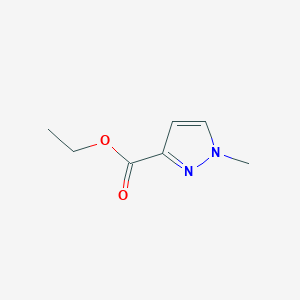

ethyl 1-methyl-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-5-9(2)8-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSICLAHSIQPDMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441978 | |

| Record name | ethyl 1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88529-79-7 | |

| Record name | ethyl 1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dawn of a Heterocycle: The Discovery and First Synthesis of Pyrazole-3-Carboxylic Acid Esters

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational discovery and initial synthesis of pyrazole-3-carboxylic acid esters, a core scaffold in numerous pharmacologically active compounds. While the broader pyrazole family was first synthesized by Ludwig Knorr in 1883, the direct synthesis of the pyrazole ring and its carboxylated derivatives is primarily attributed to the pioneering work of Hans von Pechmann and Eduard Buchner. This document provides a detailed account of these early synthetic methodologies, complete with experimental protocols and quantitative data, to offer a comprehensive resource for researchers in medicinal chemistry and drug development.

Historical Context: From Pyrazolones to Pyrazoles

The journey into pyrazole chemistry began with Ludwig Knorr's synthesis of 1-phenyl-3-methyl-5-pyrazolone in 1883. This landmark achievement, accomplished by reacting ethyl acetoacetate with phenylhydrazine, laid the groundwork for the field. However, Knorr's synthesis yielded a pyrazolone, a tautomer of a hydroxypyrazole, rather than a true pyrazole.

The first synthesis of the parent pyrazole ring is credited to Hans von Pechmann in 1898. His innovative approach involved the reaction of acetylene with diazomethane. This work, along with the subsequent research by Eduard Buchner utilizing diazoacetic esters, established the 1,3-dipolar cycloaddition reaction as a powerful tool for constructing the pyrazole nucleus and, significantly, for the direct incorporation of a carboxylic acid ester functionality at the 3-position.

The First Synthesis: 1,3-Dipolar Cycloaddition of Diazoacetic Esters

The seminal method for the first synthesis of pyrazole-3-carboxylic acid esters is the 1,3-dipolar cycloaddition of a diazoacetic ester with an alkyne. This approach, stemming from the work of Pechmann and Buchner, provides a direct and elegant route to this important class of heterocycles.

Reaction Pathway

The overall transformation involves the [3+2] cycloaddition of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile) to form a pyrazole ring directly.

Caption: General reaction pathway for the synthesis of pyrazole-3-carboxylic acid esters.

Key Experiments and Methodologies

The following sections detail the experimental protocols derived from the early 20th-century literature, providing a glimpse into the foundational techniques used to synthesize these pioneering compounds.

Synthesis of Ethyl Pyrazole-3-carboxylate from Diazoacetic Ester and Acetylene

This procedure is based on the principles established by Pechmann and Buchner.

Experimental Protocol:

-

Preparation of Diazoacetic Ester: Ethyl diazoacetate is prepared from glycine ethyl ester hydrochloride by treatment with sodium nitrite and subsequent acidification. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.

-

Reaction with Acetylene: A solution of ethyl diazoacetate in a suitable solvent (e.g., diethyl ether) is treated with a stream of acetylene gas at room temperature. The reaction vessel is typically sealed and allowed to stand for an extended period.

-

Workup and Isolation: The solvent is carefully removed by distillation. The resulting crude product is then purified by fractional distillation under reduced pressure or by crystallization.

Quantitative Data:

| Parameter | Value |

| Yield | Variable, often moderate in early syntheses |

| Melting Point | Dependent on the specific ester and purity |

| Appearance | Typically a colorless to pale yellow oil or solid |

Synthesis of Substituted Pyrazole-3-carboxylic Acid Esters

The versatility of the 1,3-dipolar cycloaddition allows for the synthesis of a wide range of substituted pyrazole-3-carboxylic acid esters by employing substituted alkynes.

Experimental Protocol:

-

Reactant Preparation: A substituted alkyne is dissolved in an appropriate solvent.

-

Cycloaddition: Ethyl diazoacetate is added to the solution of the substituted alkyne. The reaction mixture is stirred at a suitable temperature, which may range from room temperature to gentle heating, depending on the reactivity of the alkyne.

-

Purification: After the reaction is complete, the solvent is removed, and the product is purified by column chromatography or recrystallization.

Quantitative Data for Representative Syntheses:

| Alkyne | Product | Yield (%) | Melting Point (°C) |

| Propyne | Ethyl 5-methylpyrazole-3-carboxylate | ~40-50 | 88-90 |

| Phenylacetylene | Ethyl 5-phenylpyrazole-3-carboxylate | ~60-70 | 104-106 |

Experimental Workflow

The general workflow for the synthesis and purification of pyrazole-3-carboxylic acid esters via 1,3-dipolar cycloaddition is outlined below.

Caption: A typical experimental workflow for pyrazole ester synthesis.

Conclusion

The discovery and first synthesis of pyrazole-3-carboxylic acid esters through the 1,3-dipolar cycloaddition of diazoacetic esters with alkynes marked a significant advancement in heterocyclic chemistry. This foundational work by pioneers like Pechmann and Buchner not only provided access to a novel class of compounds but also established a versatile synthetic methodology that continues to be relevant in modern drug discovery and development. Understanding these core principles offers valuable insights for today's researchers navigating the synthesis of complex molecular architectures.

Theoretical Investigations of Ethyl 1-Methyl-1H-Pyrazole-3-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on ethyl 1-methyl-1H-pyrazole-3-carboxylate and its structurally related derivatives. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document outlines the common synthetic routes, spectroscopic characterization, and computational analysis of this important class of molecules.

Synthesis and Characterization

The synthesis of pyrazole carboxylates is a well-established area of heterocyclic chemistry. A common and efficient method involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative.[1][4]

General Synthetic Protocol

A prevalent method for synthesizing pyrazole-3-carboxylates involves the reaction of a substituted hydrazine with a suitably functionalized three-carbon component. For instance, the one-pot reaction of phenylhydrazine with dimethyl acetylene dicarboxylate (DMAD) at reflux yields methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[4] Similarly, a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates can be synthesized by reacting diethyl oxalate with acetophenone derivatives, followed by treatment with hydrazine hydrate.[1][2]

A generalized workflow for the synthesis and characterization of such compounds is depicted below.

Caption: A generalized workflow for the synthesis and characterization of pyrazole carboxylates.

Spectroscopic Data

The structural confirmation of pyrazole carboxylates relies heavily on spectroscopic techniques. The following tables summarize typical data for related compounds.

Table 1: Representative ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyrazole-H | 5.98 - 7.99 | Singlet | The chemical shift is sensitive to substituents on the ring.[4][5] |

| Ester -OCH₂- | 4.22 | Quartet | Typical for an ethyl ester.[5] |

| Ester -CH₃ | 1.26 | Triplet | Typical for an ethyl ester.[5] |

| N-CH₃ | ~3.80 | Singlet | Expected for the N-methyl group.[4] |

| C-CH₃ | ~2.49 | Singlet | For a methyl group attached to the pyrazole ring.[5] |

Table 2: Representative FTIR Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3142 - 3204 | Present in N-unsubstituted pyrazoles.[4][6] |

| C-H Stretch (Aromatic) | ~3041 | [5] |

| C=O Stretch (Ester) | 1702 - 1728 | Strong absorption characteristic of the ester carbonyl group.[4][5] |

| C=N Stretch | ~1454 | Characteristic of the pyrazole ring.[7] |

| C-O Stretch | 1066 - 1300 | [6][7] |

Theoretical and Computational Studies

Density Functional Theory (DFT) is a powerful tool for investigating the structural and electronic properties of molecules like this compound.[6][8]

Computational Methodology

A common approach for theoretical studies on pyrazole derivatives involves the following steps:

-

Geometry Optimization: The molecular structure is optimized to find its most stable conformation. The B3LYP functional with a 6-311++G(d,p) basis set is frequently used for this purpose.[6]

-

Vibrational Frequency Analysis: This is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared spectrum.[5]

-

Electronic Property Calculation: Frontier Molecular Orbitals (HOMO and LUMO) are calculated to understand the molecule's reactivity and electronic transitions.[6] The energy gap between HOMO and LUMO provides insights into the molecule's stability.[6]

-

Spectroscopic Prediction: NMR chemical shifts and UV-Vis absorption wavelengths can be calculated and compared with experimental data.[6][8]

-

Molecular Docking: To explore potential biological activity, the molecule can be docked into the active site of a target protein to predict binding modes and affinities.[9][10]

The logical flow of a typical computational study is illustrated in the diagram below.

Caption: A typical workflow for the computational analysis of pyrazole derivatives.

Key Theoretical Parameters

The following table summarizes important parameters obtained from DFT calculations on pyrazole derivatives.

Table 3: Calculated Molecular Properties of Pyrazole Derivatives

| Parameter | Typical Value/Observation | Significance |

| HOMO-LUMO Energy Gap | Varies with substitution | A larger gap suggests higher kinetic stability and lower chemical reactivity.[6] |

| Molecular Electrostatic Potential (MEP) | - | Identifies electron-rich and electron-poor regions, indicating sites for electrophilic and nucleophilic attack.[6] |

| NBO Analysis | - | Investigates intramolecular interactions, such as hydrogen bonding and charge transfer.[6] |

| Dihedral Angles | e.g., 60.83(5)° between phenyl and pyrazole rings[4] | Describes the planarity and conformation of the molecule. |

Applications in Drug Development

The pyrazole nucleus is a key component in several commercially available drugs, highlighting its pharmacological importance.[3] Derivatives of pyrazole carboxylates have been investigated for a range of biological activities.

-

Anti-inflammatory Activity: Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have shown promise as anti-inflammatory agents in animal models.[1][2]

-

Anticancer Activity: Some 1H-pyrazole-3-carboxamide derivatives have been found to interact with DNA, suggesting a potential mechanism for anticancer effects.[7]

-

Carbonic Anhydrase Inhibition: Pyrazole-carboxamides bearing a sulfonamide moiety have been identified as potent inhibitors of human carbonic anhydrase I and II.[9]

The logical pathway from compound synthesis to potential therapeutic application is outlined below.

Caption: A simplified pathway for the development of pyrazole-based therapeutic agents.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant academic and pharmaceutical interest. This guide has summarized the key theoretical and experimental approaches used to study these molecules. The combination of established synthetic protocols, detailed spectroscopic analysis, and powerful computational methods provides a robust framework for the design and development of novel pyrazole-based compounds for various applications, particularly in the field of drug discovery. Further research focusing specifically on the theoretical properties of the title compound is warranted to fully elucidate its potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Conformational Landscape of Ethyl Pyrazole Carboxylates: A Technical Guide for Drug Discovery

An in-depth analysis of the conformational preferences of ethyl pyrazole carboxylate isomers, their determination through experimental and computational methods, and the implications for their biological activity, particularly as anti-inflammatory agents.

Introduction

Ethyl pyrazole carboxylates are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their therapeutic potential is deeply intertwined with their three-dimensional structure, or conformation, which dictates their interaction with biological targets. This technical guide provides a comprehensive overview of the conformational analysis of ethyl pyrazole-3-carboxylate, ethyl pyrazole-4-carboxylate, and ethyl pyrazole-5-carboxylate. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental and computational protocols, quantitative conformational data, and insights into their mechanism of action as anti-inflammatory agents.

The pyrazole ring is a key feature in many drugs, including well-known anti-inflammatory agents like celecoxib.[1][2] The conformational flexibility of substituents on the pyrazole ring, such as the ethyl carboxylate group, can significantly influence the binding affinity and selectivity of these compounds for their target proteins.[3] Understanding the conformational landscape of these molecules is therefore a critical aspect of rational drug design.

Conformational Analysis: Unveiling the 3D Structure

The conformation of ethyl pyrazole carboxylates is primarily defined by the torsion angles around the single bonds connecting the ethyl carboxylate group to the pyrazole ring. The orientation of the ester group relative to the heterocyclic ring can be described as either syn-periplanar or anti-periplanar. The preferred conformation is a delicate balance of steric and electronic effects.

Solid-State Conformation: Insights from X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the molecular conformation in the solid state. Studies on various substituted ethyl pyrazole carboxylates have revealed a range of conformations. For instance, in the crystal structure of ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate, the ethoxycarbonyl group is slightly twisted from the pyrazole ring and adopts a syn-periplanar conformation. In contrast, the ester group in ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate is significantly twisted out of the plane of the pyrazole ring.[4]

Table 1: Selected Torsion Angles of Ethyl Pyrazole Carboxylate Derivatives from X-ray Crystallography

| Compound | Torsion Angle (°C-C-C=O) | Conformation |

| Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate | Near 0° | syn-periplanar |

| Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate | -29.04 | Twisted |

Note: Data extracted from published crystallographic information.[4]

Solution-State Conformation: The Dynamic View with NMR Spectroscopy

In solution, molecules are dynamic and can exist as an equilibrium of different conformers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to study these solution-state conformations.[5] Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space proximity of protons, which can be used to deduce the preferred conformation.[6][7][8][9][10]

Furthermore, the analysis of scalar coupling constants (J-couplings) through the Karplus equation can provide quantitative information about dihedral angles. While specific comprehensive NOESY or Karplus analysis studies dedicated solely to the parent ethyl pyrazole carboxylates are not abundant in the readily available literature, the principles of these techniques are widely applied in the conformational analysis of small molecules.[5][11]

Computational Conformational Analysis: Predicting the Energetic Landscape

Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring the conformational landscape of molecules.[12][13][14][15][16] These methods can calculate the relative energies of different conformers and the energy barriers for their interconversion, providing a detailed picture of the conformational preferences.

For ethyl pyrazole carboxylates, computational studies would typically involve rotating the key dihedral angles and calculating the energy profile. This allows for the identification of the global minimum energy conformation and other low-energy conformers that are likely to be populated in solution.

Biological Activity and Mechanism of Action

Many pyrazole derivatives exhibit potent anti-inflammatory properties, and a significant body of research points to their activity as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][2][17][18] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.[19][20][21][22][23]

The selective inhibition of COX-2 over the constitutive COX-1 isoform is a major goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects. The conformation of the inhibitor plays a crucial role in its ability to fit into the active site of COX-2 and achieve this selectivity.[2]

The Cyclooxygenase (COX) Signaling Pathway

The anti-inflammatory action of ethyl pyrazole carboxylates can be visualized through their interaction with the COX signaling pathway. The following diagram illustrates the key steps in this pathway and the point of intervention for COX-2 inhibitors.

References

- 1. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. nmr.chem.indiana.edu [nmr.chem.indiana.edu]

- 7. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]

- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 9. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]

- 10. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]

- 11. Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Conformational analysis of drug-like molecules bound to proteins: an extensive study of ligand reorganization upon binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. frontierspartnerships.org [frontierspartnerships.org]

- 23. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Ethyl 1-methyl-1H-pyrazole-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of ethyl 1-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines the expected spectroscopic data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for these analytical techniques are provided, and a logical workflow from synthesis to potential biological evaluation is presented.

Spectroscopic Data Summary

The following tables summarize the key predicted and experimental spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Note: The following ¹H NMR data are predicted based on the analysis of closely related pyrazole derivatives. Actual experimental values may vary slightly.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H5 (pyrazole ring) | ~7.4 | d | ~2.3 |

| H4 (pyrazole ring) | ~6.7 | d | ~2.3 |

| O-CH₂ (ethyl) | ~4.3 | q | ~7.1 |

| N-CH₃ (methyl) | ~3.9 | s | - |

| O-CH₂-CH₃ (ethyl) | ~1.3 | t | ~7.1 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Note: The following ¹³C NMR data are predicted based on the analysis of closely related pyrazole derivatives. Actual experimental values may vary slightly.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~163 |

| C3 (pyrazole ring) | ~145 |

| C5 (pyrazole ring) | ~135 |

| C4 (pyrazole ring) | ~111 |

| O-CH₂ (ethyl) | ~61 |

| N-CH₃ (methyl) | ~39 |

| O-CH₂-CH₃ (ethyl) | ~14 |

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its principal functional groups. Data for the structurally similar ethyl 5-methyl-1H-pyrazole-3-carboxylate shows prominent peaks that can be used for comparison[1][2].

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch (ester) | ~1710-1730 |

| C=N Stretch (pyrazole ring) | ~1500-1600 |

| C-H Stretch (aromatic/aliphatic) | ~2900-3100 |

| C-O Stretch (ester) | ~1200-1300 |

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. The molecular weight of the related ethyl 5-methyl-1H-pyrazole-3-carboxylate is 154.17 g/mol [1][2][3].

| Parameter | Value |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| Expected [M]⁺ Peak (m/z) | 154 |

| Expected [M+H]⁺ Peak (m/z) | 155 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the synthesized compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

For ¹H NMR, integrate the peaks to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the diamond crystal of the ATR accessory.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing:

-

Perform a background scan of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Instrument Parameters (Electrospray Ionization - ESI):

-

Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

-

Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Scan Range: A suitable m/z range to include the expected molecular ion (e.g., m/z 50-300).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺).

-

Analyze the fragmentation pattern to gain further structural information.

-

Workflow and Signaling Pathway Visualization

The synthesis and characterization of novel pyrazole derivatives are often the initial steps in a broader drug discovery workflow. Many pyrazole-based compounds have been investigated for their potential as anticancer agents, with some exhibiting DNA binding as a possible mechanism of action[4][5][6][7][8]. The following diagrams illustrate a typical workflow for the synthesis, characterization, and subsequent biological evaluation of this compound.

Caption: A typical workflow for the synthesis and characterization of a target compound.

Caption: A potential pathway for evaluating the biological activity of the compound.

References

- 1. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 2. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 3. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, DNA binding and cytotoxicity of new pyrazole emodin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. tandfonline.com [tandfonline.com]

- 7. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of Ethyl 1-Methyl-1H-pyrazole-3-carboxylate with Nucleophiles

Executive Summary

Ethyl 1-methyl-1H-pyrazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its reactivity is primarily dictated by two electronically distinct regions: the electrophilic ester functional group and the electron-rich pyrazole core. This guide provides a comprehensive analysis of the compound's reactivity towards common nucleophiles. The dominant reaction pathways involve nucleophilic acyl substitution at the ester carbonyl, leading to the formation of carboxylic acids, amides, and alcohols. Direct nucleophilic attack on the pyrazole ring is generally disfavored due to the ring's high electron density but can be achieved under specific, activating conditions not inherent to this molecule. This document details the mechanisms, experimental protocols, and quantitative outcomes for these transformations, serving as a technical resource for chemists engaged in the synthesis and modification of pyrazole-based compounds.

Core Reactivity Principles

The reactivity of this compound is centered on two potential sites for nucleophilic attack: the carbonyl carbon of the ethyl ester group (C=O) and the carbon atoms of the pyrazole ring.

-

Ester Group (Primary Reactive Site): The carbonyl carbon is highly electrophilic due to the polarization of the C=O bond and the inductive effect of the adjacent oxygen atom. This site readily undergoes nucleophilic acyl substitution, making it the primary handle for functionalization.

-

Pyrazole Ring (Secondary Site): As an electron-rich aromatic system, the pyrazole ring is generally resistant to nucleophilic aromatic substitution (SNAr). Such reactions typically require the presence of a good leaving group (e.g., a halogen) and activation by potent electron-withdrawing groups on the ring, which are absent in this molecule.

Caption: Figure 1: Primary and secondary electrophilic sites on this compound.

Reactions at the Ester Functional Group

The ethyl ester at the C3 position is the principal site of reactivity with a wide range of nucleophiles. These reactions follow the general mechanism of nucleophilic acyl substitution.

Base-Catalyzed Hydrolysis (Saponification)

The hydrolysis of the ester to its corresponding carboxylic acid is efficiently achieved under basic conditions. This irreversible reaction, known as saponification, proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Caption: Figure 2: A typical experimental workflow for the saponification of a pyrazole ethyl ester.

Quantitative Data

The following table summarizes a representative hydrolysis reaction based on a closely related substrate, demonstrating high efficiency under mild conditions.[1]

| Nucleophile | Reagents & Conditions | Product | Yield (%) | Reference |

| Hydroxide (OH⁻) | 10% NaOH (aq), Ethanol, Room Temp., 2h | 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 93.2% | [1] |

Experimental Protocol: Hydrolysis of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester [1]

-

Dissolve 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (1.0 eq) in ethanol (approx. 6.5 mL per gram of ester).

-

Add a 10% aqueous solution of sodium hydroxide (approx. 2.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the excess ethanol under reduced pressure (vacuum).

-

Perform an extraction with ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

Adjust the pH of the remaining aqueous phase to ~9 using 2N hydrochloric acid, which protonates the carboxylate salt.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under vacuum to yield the final carboxylic acid product as a white solid.

Amidation

Reaction with ammonia or primary/secondary amines converts the ester into the corresponding pyrazole-3-carboxamide. This transformation typically requires heating to overcome the lower nucleophilicity of amines compared to hydroxide.

Caption: Figure 3: The general reaction scheme for the synthesis of pyrazole amides from the ethyl ester.

Quantitative Data

| Nucleophile | Reagents & Conditions | Product | Yield (%) |

| Primary/Secondary Amine | Amine (excess), Heat (reflux or sealed tube) | 1-Methyl-1H-pyrazole-3-carboxamide | Typically moderate to high |

Experimental Protocol: General Amidation

-

Combine this compound (1.0 eq) with an excess of the desired amine (2-10 eq). The reaction can be run neat or in a high-boiling solvent like toluene or xylene.

-

For volatile amines like ammonia or methylamine, the reaction should be conducted in a sealed pressure vessel.

-

Heat the mixture to reflux (or 100-150 °C in a sealed tube) and maintain for 12-48 hours. Monitor progress by TLC or LC-MS.

-

After cooling, remove the solvent and excess amine under reduced pressure.

-

Purify the resulting crude amide product, typically by recrystallization or column chromatography.

Reduction to Alcohols

Strong hydride-donating nucleophiles, such as the hydride ion (H⁻) from lithium aluminum hydride (LiAlH₄), reduce the ester to the corresponding primary alcohol, (1-methyl-1H-pyrazol-3-yl)methanol. Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters.

The reaction proceeds through an aldehyde intermediate which is more reactive than the starting ester and is immediately reduced to the alcohol.[2]

Caption: Figure 4: The two-step hydride addition mechanism for the reduction of the ester to a primary alcohol.

Quantitative Data

| Nucleophile | Reagents & Conditions | Product | Yield (%) |

| Hydride (H⁻) | 1) LiAlH₄, THF, 0 °C to RT 2) H₃O⁺ workup | (1-Methyl-1H-pyrazol-3-yl)methanol | Typically high (>85%) |

Experimental Protocol: Reduction with LiAlH₄ [3]

-

To a stirred suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture back to 0 °C and carefully quench the excess LiAlH₄ by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the alcohol product.

Reaction with Organometallic Reagents

Carbon-based nucleophiles like Grignard (R-MgBr) or organolithium (R-Li) reagents react with the ester to produce tertiary alcohols. The reaction involves two successive additions of the organometallic reagent. The ketone formed after the first addition is more reactive than the starting ester and is immediately consumed by a second equivalent of the nucleophile.[4][5] It is not possible to isolate the ketone intermediate under these conditions.[4]

References

- 1. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Ethyl 1-methyl-1H-pyrazole-3-carboxylate

CAS Number: 88529-79-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic organic compound belonging to the pyrazole class. Pyrazoles are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and potential applications based on the activities of structurally related compounds. Due to the limited availability of specific experimental data for this exact isomer, this guide leverages information from closely related analogues to provide a predictive and practical resource for researchers.

Chemical and Physical Properties

While detailed experimental data for this compound is scarce, its basic properties can be predicted or are available from chemical databases. For comparative purposes, the properties of its isomers and related derivatives are also presented.

| Property | Value (Predicted or from Databases) |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 88529-79-7 |

| Canonical SMILES | CCOC(=O)C1=CN(N=C1)C |

Synthesis and Experimental Protocols

Representative Synthesis of a Structural Isomer: Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This synthesis proceeds via the reaction of ethyl 2,4-dioxovalerate with hydrazine monohydrate.

Experimental Protocol:

-

To a solution of ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol) in a mixture of ethanol (100 mL) and acetic acid (1 mL), hydrazine monohydrate (5.4 mL, 110.68 mmol) is added dropwise at 0 °C.

-

The reaction mixture is then stirred at room temperature for 15 hours.

-

Following the reaction, the mixture is poured into water (50 mL) and a saturated aqueous solution of sodium bicarbonate (5 mL).

-

The product is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Yield: 8.41 g (74%) of ethyl 5-methyl-1H-pyrazole-3-carboxylate as a white solid.

Note for Adaptation: To synthesize this compound, one would need to use methylhydrazine instead of hydrazine hydrate and an appropriate three-carbon ketoester precursor.

A general synthesis condition for CAS 88529-79-7 has been noted as a cycloaddition reaction in toluene with heating for one hour[1][2].

Analytical Data (for Isomeric Ethyl 5-methyl-1H-pyrazole-3-carboxylate)

The following data for the structural isomer, ethyl 5-methyl-1H-pyrazole-3-carboxylate, can serve as a reference for the characterization of the target compound.

| Data Type | Results |

| ¹H NMR (CDCl₃, 250 MHz) | δ 6.55 (s, 1H), 4.34 (q, J = 7.13 Hz, 2H), 2.35 (s, 3H), 1.33 (t, J = 7.13 Hz, 3H) |

| EI-MS | m/z = 155 [M+1]⁺ |

Biological Activities and Potential Applications in Drug Development

While specific biological data for this compound is not extensively documented, the pyrazole carboxylate scaffold is prevalent in compounds with a wide array of pharmacological activities. Research on substituted pyrazole carboxylates suggests potential applications in various therapeutic areas.

| Biological Activity | Description of Findings for Related Compounds |

| Anti-inflammatory | Derivatives of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate have shown significant anti-inflammatory activity in carrageenan-induced paw edema models in rats.[3] |

| Antimicrobial | Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as various fungi. |

| Anticancer | The pyrazole moiety is a key feature in many compounds designed as anticancer agents. |

These findings suggest that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents. Its functional groups, the ester and the N-methylated pyrazole ring, offer sites for further chemical modification to develop libraries of compounds for screening in drug discovery programs.

Visualizations

Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for a pyrazole carboxylate, based on the representative synthesis of an isomer.

Caption: Representative synthesis of a pyrazole carboxylate isomer.

General Structure of Biologically Active Pyrazole Carboxylates

The diagram below shows the core structure of ethyl pyrazole-3-carboxylates and indicates common points of substitution for generating derivatives with diverse biological activities.

References

ethyl 1-methyl-1H-pyrazole-3-carboxylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the chemical properties of ethyl 1-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The information is presented to support research and development activities.

Chemical Identity and Properties

The fundamental molecular details of this compound are summarized below. These values are critical for stoichiometric calculations, analytical method development, and chemical synthesis.

| Identifier | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O₂ | [1] |

| Molecular Weight | 154.16 g/mol | [1] |

| CAS Number | 88529-79-7 | [1][2] |

Structural Information

The structure of this compound consists of a central 1-methyl-1H-pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at the 3-position with an ethyl carboxylate group. The diagram below illustrates the connectivity of these molecular fragments.

References

Navigating the Solubility Landscape of Ethyl 1-methyl-1H-pyrazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of ethyl 1-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document offers a comprehensive framework for its practical application. By leveraging established principles of physical chemistry and providing detailed experimental protocols, researchers can effectively determine its solubility in various organic solvents, a critical parameter for synthesis, purification, and formulation development.

Understanding Pyrazole Carboxylate Solubility

Pyrazole derivatives and their esters, such as this compound, generally exhibit a range of solubilities in organic solvents. Their solubility is primarily governed by the interplay of the polar pyrazole ring and the relatively nonpolar ethyl ester and methyl groups. It is established that while the parent 1H-pyrazole has limited water solubility, it is more soluble in organic solvents like ethanol, methanol, and acetone.[1] The solubility of pyrazole derivatives is influenced by their substituents; polar functional groups tend to increase aqueous solubility, whereas nonpolar groups enhance solubility in organic solvents.[2] The temperature also plays a crucial role, with solubility generally increasing at higher temperatures.[1]

Estimated Solubility Profile

Based on the structure of this compound and the general solubility trends of similar heterocyclic compounds, a qualitative solubility profile can be estimated. The presence of the ethyl ester group suggests that the compound will be soluble in a range of common organic solvents.

Table 1: Qualitative Solubility Estimation for this compound

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The pyrazole nitrogen atoms can act as hydrogen bond acceptors, and the carbonyl oxygen of the ester can also participate in hydrogen bonding with protic solvents. Recrystallization of similar compounds from ethanol suggests good solubility at elevated temperatures.[3][4] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polar nature of these solvents can effectively solvate the polar pyrazole ring and the ester group through dipole-dipole interactions. |

| Nonpolar | Toluene, Hexanes | Low to Moderate | The overall polarity of the molecule is significant enough to limit its solubility in highly nonpolar solvents. The nonpolar alkyl groups will contribute to some solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. |

Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination is essential. The following section details a standard gravimetric method for determining the solubility of this compound in a given organic solvent.

Protocol: Gravimetric Solubility Determination

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with airtight seals (e.g., screw caps with PTFE liners)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure saturation.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered solution.

-

Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a desiccator under vacuum can be used for an extended period.

-

Once the solvent has completely evaporated and a constant weight is achieved, record the final mass of the dish containing the dry solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty dish from the final mass.

-

The solubility can be expressed in various units:

-

g/100 mL: (mass of solute / volume of solvent) x 100

-

g/100 g solvent: (mass of solute / mass of solvent) x 100

-

mol/L: (moles of solute / volume of solvent in L)

-

-

The following diagram illustrates the general workflow for this experimental protocol.

Logical Relationships in Synthesis and Application

While no specific signaling pathways involving this compound are documented, its importance lies in its role as a versatile intermediate in the synthesis of more complex, often biologically active, molecules.[5][6] The general synthetic utility is outlined below.

This guide provides a foundational understanding and practical protocols for working with this compound. Accurate determination of its solubility in various organic solvents is a critical first step for any researcher aiming to utilize this versatile compound in their work.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. ijrpr.com [ijrpr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to Historical Synthesis Methods for Pyrazole-3-Carboxylates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core historical methods for synthesizing pyrazole-3-carboxylates, a pivotal scaffold in medicinal chemistry and drug development. We will delve into the seminal synthetic strategies, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the reaction pathways to facilitate a comprehensive understanding of these foundational reactions.

Introduction

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. The inclusion of a carboxylate group at the 3-position furnishes a versatile building block, the pyrazole-3-carboxylate, which is a key constituent in a multitude of biologically active compounds. The historical development of synthetic routes to this important scaffold has been crucial for the advancement of medicinal chemistry. This guide will focus on three cornerstone historical methods: the Knorr Pyrazole Synthesis, 1,3-Dipolar Cycloaddition, and early Multicomponent Reactions.

Core Synthesis Methodologies

The following sections detail the foundational methods for the synthesis of pyrazole-3-carboxylates, complete with experimental procedures and comparative data.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a landmark cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] This method's versatility and simplicity have cemented its status as a vital tool in heterocyclic chemistry.[2] The reaction is typically catalyzed by acid and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[3]

The reaction of a β-ketoester with hydrazine is a common variant of the Knorr synthesis used to produce pyrazolones, which are tautomers of hydroxypyrazoles and can be precursors to pyrazole-3-carboxylates.[4]

Experimental Protocol: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This protocol is adapted from a standard Knorr synthesis procedure for producing a pyrazole-3-carboxylate derivative.[5]

Materials:

-

Ethyl 2,4-dioxovalerate (ethyl acetylpyruvate)

-

Hydrazine monohydrate

-

Ethanol

-

Acetic acid

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

A solution of ethyl 2,4-dioxovalerate (73.79 mmol) in a mixture of ethanol (100 mL) and acetic acid (1 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled to 0°C in an ice bath.

-

Hydrazine monohydrate (110.68 mmol) is added dropwise to the cooled solution with continuous stirring.[5]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 15 hours.[5]

-

Upon completion of the reaction, the mixture is poured into water (50 mL).

-

A saturated aqueous solution of NaHCO₃ (5 mL) is added to neutralize the acetic acid.

-

The aqueous mixture is extracted with ethyl acetate (3 x 50 mL).[5]

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.[5]

-

The crude ethyl 5-methyl-1H-pyrazole-3-carboxylate can be used for subsequent reactions without further purification.[5]

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered rings and represents a significant route to pyrazole-3-carboxylates.[6] This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkyne or an alkene.[6][7] The Huisgen 1,3-dipolar cycloaddition, a well-known example, provides a concerted pathway to the pyrazole core.[8]

The reaction between an α-diazocarbonyl compound and an alkyne is a direct and atom-economical approach to substituted pyrazole-3-carboxylates.[9]

Experimental Protocol: Synthesis of Pyrazole-3-carboxylates via 1,3-Dipolar Cycloaddition of Ethyl Diazoacetate and an Alkyne

This protocol describes a general procedure for the synthesis of pyrazole-3-carboxylates using a 1,3-dipolar cycloaddition reaction.[6]

Materials:

-

Ethyl diazoacetate (EDA)

-

An appropriate alkyne (e.g., ethyl propiolate)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

To a solution of the alkyne (1 equivalent) in a suitable anhydrous solvent (e.g., toluene) in a round-bottom flask, add ethyl diazoacetate (1.1 equivalents).

-

The reaction mixture is heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired pyrazole-3-carboxylate.

Multicomponent Reactions (MCRs)

Multicomponent reactions, in which three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules like pyrazole-3-carboxylates.[10][11] Early examples of MCRs laid the groundwork for modern combinatorial chemistry and high-throughput screening. A notable example is the Hantzsch-type synthesis, which can be adapted for pyrazole synthesis.

A one-pot synthesis can involve the reaction of a β-ketoester, an aldehyde, a hydrazine, and a source of ammonia or another nitrogen-containing compound.

Experimental Protocol: One-Pot Synthesis of 1-(thiazol-2-yl)pyrazole-3-carboxylates

This protocol is based on a multicomponent approach that combines elements of Hantzsch thiazole synthesis with a subsequent pyrazole formation.[2]

Materials:

-

β-bromocarbonyl compound

-

2-(propane-2-ylidene)thiosemicarbazide

-

2,4-diketoester

-

Appropriate solvents and reagents for acidic deprotection and cyclization.

Procedure:

-

Thiazolylhydrazone formation: The β-bromocarbonyl compound and 2-(propane-2-ylidene)thiosemicarbazide are reacted to form the corresponding thiazolylhydrazone via a Hantzsch thiazole synthesis.[2]

-

Deprotection: The resulting thiazolylhydrazone is subjected to acidic deprotection to yield the thiazolylhydrazine.[2]

-

Cyclocondensation: In a separate reaction vessel, the enolate of a 2,4-diketoester is prepared. The thiazolylhydrazine is then reacted with this enolate to undergo cyclocondensation, affording the target 1-(thiazol-2-yl)pyrazole-3-carboxylate.[2]

Quantitative Data Summary

The following table summarizes typical quantitative data for the historical synthesis methods of pyrazole-3-carboxylates, providing a basis for comparison.

| Synthesis Method | Key Reactants | Typical Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Knorr Pyrazole Synthesis | Ethyl 2,4-dioxovalerate, Hydrazine monohydrate | Ethanol/Acetic acid | Acetic acid | 0 to RT | 15 | 74-97[5] |

| 1,3-Dipolar Cycloaddition | Ethyl diazoacetate, Ethyl propiolate | Toluene | None (thermal) | Reflux | Variable | Good to Excellent[9] |

| Multicomponent Reaction | β-ketoester, Hydrazine, Aldehyde, Malononitrile | Ethanol or Water | Base (e.g., piperidine) | RT to Reflux | 1-5 | 82-92[11] |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the historical synthesis of pyrazole-3-carboxylates.

Caption: Knorr Pyrazole Synthesis Workflow.

Caption: 1,3-Dipolar Cycloaddition Pathway.

Caption: Multicomponent Reaction (MCR) for Pyrazole Synthesis.

Conclusion

The historical methods for the synthesis of pyrazole-3-carboxylates, namely the Knorr synthesis, 1,3-dipolar cycloaddition, and early multicomponent reactions, have provided the fundamental chemistry upon which modern synthetic strategies are built. Understanding these core reactions, their mechanisms, and their practical execution is essential for researchers in drug discovery and development. The protocols and data presented in this guide offer a solid foundation for the synthesis and further functionalization of this important class of heterocyclic compounds.

References

- 1. longdom.org [longdom.org]

- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 3. benchchem.com [benchchem.com]

- 4. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 9. jocpr.com [jocpr.com]

- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Alternative Synthesis Routes for Ethyl 1-methyl-1H-pyrazole-3-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for alternative synthesis routes to obtain Ethyl 1-methyl-1H-pyrazole-3-carboxylate, a key building block in the development of various pharmacologically active compounds. The following sections outline three primary synthetic strategies, offering a comparative analysis to aid in route selection based on factors such as precursor availability, regioselectivity control, and scalability.

Introduction

This compound is a valuable heterocyclic intermediate. The pyrazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous drugs. The specific substitution pattern of this molecule—a methyl group at the N1 position and an ethyl carboxylate at the C3 position—makes it a crucial precursor for more complex molecular architectures. Traditional synthesis methods can present challenges, particularly concerning the regioselective control of substituents on the pyrazole ring. This note explores three robust alternative routes to address these challenges.

Comparative Summary of Synthesis Routes

The selection of an optimal synthesis route depends on various factors including starting material cost, desired regiochemical purity, and reaction scalability. The table below summarizes the key quantitative parameters for the three detailed routes.

| Parameter | Route 1: Direct Cyclocondensation | Route 2: N-Methylation of Pyrazole Ester | Route 3: Esterification of Pyrazole Acid |

| Key Precursors | Diethyl ethoxymethylenemalonate, Methylhydrazine | Ethyl 1H-pyrazole-3-carboxylate, Dimethyl Carbonate | 1-methyl-1H-pyrazole-3-carboxylic acid, Ethanol |

| Number of Steps | 1 | 2 (from common precursors) | 2 (from common precursors) |

| Typical Overall Yield | Variable (isomer separation needed) | Good to Excellent (e.g., >90%) | Excellent (e.g., >95%) |

| Regioselectivity | Major Challenge (forms mixture of C3/C5 isomers) | Excellent (unambiguous methylation) | Excellent (unambiguous esterification) |

| Key Advantage | Single step from simple precursors | Avoids regioselectivity issues | High-yielding final step |

| Key Disadvantage | Difficult separation of regioisomers | Requires synthesis of NH-pyrazole precursor | Requires synthesis of the carboxylic acid precursor |

Route 1: Direct Cyclocondensation of a 1,3-Dicarbonyl Equivalent with Methylhydrazine

This approach, a variation of the Knorr pyrazole synthesis, is the most direct method, involving a one-pot reaction. However, it classically suffers from a lack of regioselectivity when using unsymmetrical 1,3-dicarbonyl precursors with substituted hydrazines like methylhydrazine. The reaction yields a mixture of two regioisomers: the desired this compound and the undesired ethyl 1-methyl-1H-pyrazole-5-carboxylate.

The reaction between the more nucleophilic nitrogen of methylhydrazine (the unsubstituted NH2 group) and one of the electrophilic carbonyl carbons of the dicarbonyl equivalent initiates the cyclization. The regiochemical outcome is highly dependent on reaction conditions. Studies have shown that the use of fluorinated alcohols as solvents, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly improve the regioselectivity of this type of reaction compared to standard solvents like ethanol.

Application Notes and Protocols for the Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate via Knorr Pyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knorr pyrazole synthesis, a foundational reaction in heterocyclic chemistry, facilitates the construction of the pyrazole ring system through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2] Pyrazole scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. This protocol details a reliable two-step method for the synthesis of ethyl 1-methyl-1H-pyrazole-3-carboxylate, a valuable building block in pharmaceutical and agrochemical research.

The synthesis involves the initial preparation of a reactive 1,3-dicarbonyl equivalent, ethyl 2-(ethoxymethylene)-3-oxobutanoate, followed by a regioselective cyclocondensation with methylhydrazine. Controlling the regioselectivity is a critical aspect when using an unsymmetrical dicarbonyl compound and a substituted hydrazine, as two regioisomeric products are possible.[3] This protocol is optimized to favor the formation of the desired 1,3-substituted pyrazole isomer.

Overall Reaction Scheme

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

EtOOC-CH₂-CO-CH₃ + HC(OEt)₃ + Ac₂O → EtOOC-C(=CHOEt)-CO-CH₃ + 2 EtOH + 2 AcOH

Step 2: Synthesis of this compound

EtOOC-C(=CHOEt)-CO-CH₃ + CH₃NHNH₂ → this compound + EtOH + H₂O

Quantitative Data Summary

The following tables summarize the typical reactants, conditions, and expected outcomes for the synthesis.

Table 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

| Parameter | Value | Reference |

| Reactants | ||

| Ethyl 3-oxobutanoate (Ethyl acetoacetate) | 1.0 eq | |

| Triethyl orthoformate | 2.0 eq | |

| Acetic anhydride | 3.0 eq | |

| Reaction Conditions | ||

| Temperature | 130 °C | |

| Time | 5 hours | |

| Product | ||

| Appearance | Viscous yellow oil | |

| Yield | ~80% |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Reactants | ||

| Ethyl 2-(ethoxymethylene)-3-oxobutanoate | 1.0 eq | |

| Methylhydrazine | 1.1 eq | |

| Reaction Conditions | ||

| Solvent | Ethanol | [4] |

| Catalyst | Acetic Acid (catalytic) | [1] |

| Temperature | Reflux (approx. 78 °C) | |

| Time | 2-4 hours | |

| Product | ||

| Appearance | Crystalline solid or oil | |

| Expected Yield | Moderate to High | [1] |

Experimental Protocols

Safety Precautions:

-

Hydrazine derivatives are highly toxic and potential carcinogens. Always handle methylhydrazine in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[1]

-

Acetic anhydride is corrosive and a lachrymator. Handle with care in a well-ventilated area.

-

All reactions should be conducted with appropriate caution.

Protocol 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate (Intermediate)

Materials:

-

Ethyl 3-oxobutanoate (ethyl acetoacetate)

-

Triethyl orthoformate[5]

-

Acetic anhydride

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Heating mantle with stirrer

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 3-oxobutanoate (1.0 eq), triethyl orthoformate (2.0 eq), and acetic anhydride (3.0 eq).

-

Heating: Heat the reaction mixture to 130 °C and maintain this temperature under reflux for 5 hours.

-

Work-up: After 5 hours, cool the reaction mixture to room temperature.

-

Purification: a. Remove the volatile byproducts (excess triethyl orthoformate and acetic anhydride) first by concentration on a rotary evaporator. b. Further purify the crude product by vacuum distillation to obtain ethyl 2-(ethoxymethylene)-3-oxobutanoate as a viscous yellow oil.

Protocol 2: Synthesis of this compound

Materials:

-

Ethyl 2-(ethoxymethylene)-3-oxobutanoate

-

Methylhydrazine

-

Anhydrous Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Rotary evaporator

-

Standard work-up and purification glassware (separatory funnel, chromatography column, etc.)

Procedure:

-

Reaction Setup: To a round-bottom flask containing anhydrous ethanol, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) and a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[1]

-

Addition of Hydrazine: While stirring the solution at room temperature, slowly add methylhydrazine (1.1 eq) dropwise. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: a. Upon completion, cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by a wash with brine.

-

Isolation and Purification: a. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. b. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.

Visualized Experimental Workflow

Caption: Knorr pyrazole synthesis workflow.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the rapid and efficient synthesis of ethyl 1-methyl-1H-pyrazole-3-carboxylate utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved yields, and enhanced safety profiles, making it an attractive approach in medicinal chemistry and drug development for the synthesis of pyrazole-based scaffolds. The following sections detail the reaction principle, a comprehensive experimental protocol, and comparative data illustrating the efficiency of the microwave-assisted approach.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The target compound, this compound, is a key building block for the synthesis of more complex pharmaceutical agents. Traditional methods for pyrazole synthesis often involve prolonged heating under reflux, leading to lengthy reaction times and potential side product formation.[1] Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and purer products in a fraction of the time required by conventional methods.[2][3] This application note outlines a representative protocol for the synthesis of this compound, leveraging the benefits of microwave irradiation.

Reaction Principle

The synthesis of the pyrazole ring is achieved through the condensation reaction between a β-ketoester derivative and a hydrazine. In this specific synthesis, the reaction proceeds via the condensation of an appropriate β-ketoester with methylhydrazine. The microwave irradiation facilitates efficient and rapid heating of the reaction mixture, leading to a significant rate enhancement of the cyclization and dehydration steps to form the stable pyrazole ring. The regioselectivity of the reaction, yielding the 1-methyl-3-carboxylate isomer, is a key consideration influenced by the reactants and conditions.

Experimental Protocol

Materials and Reagents:

-

Ethyl 2-formyl-3-oxobutanoate (or a suitable precursor)

-

Methylhydrazine

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalytic amount)

-

Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

-

Reaction vials (10 mL, appropriate for the microwave synthesizer)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Column chromatography apparatus and silica gel

Procedure:

-

Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ethyl 2-formyl-3-oxobutanoate (1.0 mmol, 1 equiv.).

-

Solvent and Reactant Addition: Add absolute ethanol (3 mL) to the vial to dissolve the starting material. To this solution, add methylhydrazine (1.1 mmol, 1.1 equiv.) dropwise while stirring.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (1-2 drops) to the reaction mixture.

-

Vial Sealing: Securely cap the reaction vial.

-

Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature of 120°C for 10 minutes with a maximum power of 300 W and stirring.

-

Reaction Monitoring: After cooling to room temperature, the reaction progress can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).

-

Work-up and Purification:

-

Upon completion, uncap the vial and transfer the contents to a round-bottom flask.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

-

Data Presentation

The following table summarizes the comparative data between the microwave-assisted synthesis and a conventional heating method based on typical results for similar pyrazole syntheses.

| Parameter | Microwave-Assisted Synthesis | Conventional Heating (Reflux) |

| Reaction Time | 10 - 15 minutes | 8 - 12 hours |

| Temperature | 120 °C | ~78 °C (Ethanol Reflux) |

| Yield | 85 - 95% | 60 - 75% |

| Purity (crude) | High | Moderate (often requires extensive purification) |

| Solvent Volume | Low | High |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.

Caption: Workflow for Microwave-Assisted Pyrazole Synthesis.

Conclusion

The microwave-assisted synthesis of this compound provides a rapid, efficient, and high-yielding alternative to conventional synthetic methods. This protocol is highly scalable and can be adapted for the synthesis of a diverse library of pyrazole derivatives, making it a valuable technique for researchers in the pharmaceutical and life sciences industries. The significant reduction in reaction time and potential for improved product purity underscore the advantages of incorporating microwave technology into synthetic workflows.

References

Application Note: HPLC-MS Analysis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction